2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
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Description
“2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is a chemical compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of compounds similar to “2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of “2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to an amino group, which is further attached to a pyrimidine ring. The Boc groups serve as protecting groups for the amino group, preventing it from reacting with other functional groups during synthesis .
Chemical Reactions Analysis
The tert-butyloxycarbonyl protecting group (Boc group) is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In the context of peptide synthesis, Boc-protected amino acid ionic liquids have been used as efficient reactants and reaction media .
Scientific Research Applications
Synthetic Methodologies
A rapid and flexible synthetic approach to {[bis(tert-butoxycarbonyl)amino]propyl}piperidines and related compounds is described, emphasizing a key step involving a three-component coupling process. This method is suitable for the synthesis of a new class of 5-HT4 ligands, highlighting the compound's role in facilitating complex organic syntheses (Russo et al., 2004).
Polymer Science
The ring-opening metathesis polymerization of amino acid-derived novel norbornene diester derivatives, including compounds related to 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, was investigated. This work showcases the potential of these compounds in creating polymers with high molecular weights and good yields, contributing significantly to the field of polymer science (Sutthasupa et al., 2007).
properties
IUPAC Name |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKYABNFMXOTAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475066 |
Source
|
Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine | |
CAS RN |
209959-33-1 |
Source
|
Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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